![molecular formula C17H15N3O4 B1227521 5-(3,4-dimethoxyphenyl)-N-(3-pyridinyl)-3-isoxazolecarboxamide](/img/structure/B1227521.png)
5-(3,4-dimethoxyphenyl)-N-(3-pyridinyl)-3-isoxazolecarboxamide
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Overview
Description
5-(3,4-dimethoxyphenyl)-N-(3-pyridinyl)-3-isoxazolecarboxamide is a dimethoxybenzene.
Scientific Research Applications
Synthesis and Crystal Structure Analysis : The compound was synthesized, and its crystal structure was analyzed, revealing that it crystallizes in the triclinic system with specific unit cell parameters, stabilized by hydrogen bond interactions (Prabhuswamy et al., 2016).
Potential Antiinflammatory Agents : Novel pyrazole derivatives related to this compound have been synthesized and evaluated for antiinflammatory activity, showing significant results and minimal ulcerogenic activity (El‐Hawash & El-Mallah, 1998).
Antimicrobial and Anti-Proliferative Activities : Some derivatives have shown inhibitory activity against pathogenic bacteria and fungi, and anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).
Synthesis of Analog Compounds : Analog compounds of 5-(3,4-dimethoxyphenyl)-N-(3-pyridinyl)-3-isoxazolecarboxamide have been synthesized and their properties studied, contributing to the understanding of chemical reactions and structures (Singh & Lesher, 1991).
Photophysical Properties Study : Studies on similar compounds have explored the effects of solvent structure and polarity on photophysical properties, which is crucial in understanding the behavior of these compounds in different environments (Şenol et al., 2020).
Antimicrobial Evaluation : Other derivatives have been evaluated for antimicrobial activities, contributing to the development of new antimicrobial agents (Talupur et al., 2021).
properties
Product Name |
5-(3,4-dimethoxyphenyl)-N-(3-pyridinyl)-3-isoxazolecarboxamide |
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Molecular Formula |
C17H15N3O4 |
Molecular Weight |
325.32 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-N-pyridin-3-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H15N3O4/c1-22-14-6-5-11(8-16(14)23-2)15-9-13(20-24-15)17(21)19-12-4-3-7-18-10-12/h3-10H,1-2H3,(H,19,21) |
InChI Key |
UAIKQYGGEYNLIZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CN=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CN=CC=C3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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